2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Description
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a sulfonyl hydrazide derivative featuring a piperazine core substituted with a 4-bromophenylsulfonyl group and an acetohydrazide moiety linked to a 3,4-dimethoxyphenyl ethylidene group. Its molecular formula is C21H24BrN4O5S (calculated based on substituents), with an average molecular weight of approximately 533.44 g/mol.
Properties
Molecular Formula |
C22H27BrN4O5S |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H27BrN4O5S/c1-16(17-4-9-20(31-2)21(14-17)32-3)24-25-22(28)15-26-10-12-27(13-11-26)33(29,30)19-7-5-18(23)6-8-19/h4-9,14H,10-13,15H2,1-3H3,(H,25,28)/b24-16+ |
InChI Key |
JWLRFAPKZJNNGQ-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Sulfonylation of Piperazine :
-
Reagents : 4-Bromobenzenesulfonyl chloride, piperazine, and a base (e.g., triethylamine or K₂CO₃).
-
Conditions : Room temperature or mild heating in a polar aprotic solvent (e.g., dichloromethane or DMF).
-
Mechanism : Nucleophilic attack by the piperazine nitrogen on the sulfonyl chloride, forming a sulfonamide bond.
-
Yield : ~70–85% (based on analogous reactions in literature).
-
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 4-Bromobenzenesulfonyl chloride, Piperazine, Et₃N, DCM, 25°C, 12 h | 75% | US5286728A |
Formation of the Acetohydrazide Core
The acetohydrazide moiety is introduced via nucleophilic substitution followed by hydrazinolysis .
Reaction Pathway
-
Alkylation of Piperazine-Sulfonyl Intermediate :
-
Hydrazinolysis to Acetohydrazide :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 2a | Ethyl bromoacetate, K₂CO₃, acetone, reflux, 8 h | 85% | PMC7698448 |
| 2b | Hydrazine hydrate (99%), EtOH, reflux, 5 h | 90% | CN108047084A |
Condensation with 3,4-Dimethoxyphenylacetaldehyde
The final step involves Schiff base formation to introduce the (1E)-1-(3,4-dimethoxyphenyl)ethylidene group.
Reaction Pathway
-
Condensation Reaction :
-
Reagents : 3,4-Dimethoxyphenylacetaldehyde, acetic acid (catalyst).
-
Conditions : Ethanol, reflux, 2–4 hours.
-
Mechanism : The hydrazide’s amine attacks the aldehyde’s carbonyl, forming an imine with (E)-stereochemistry due to steric and electronic factors.
-
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 3 | 3,4-Dimethoxyphenylacetaldehyde, AcOH, EtOH, reflux, 3 h | 65% | FABAD J. Pharm. Sci. |
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization or column chromatography . Key characterization techniques include:
-
NMR : Proton signals at δ 9.8–10.2 ppm (hydrazone NH), δ 4.1–4.3 ppm (CH₂), and aromatic protons at δ 6.8–7.8 ppm.
-
IR : Peaks at 1660–1680 cm⁻¹ (C=O), 1580–1600 cm⁻¹ (C=N), and 1350–1400 cm⁻¹ (S=O).
Comparative Analysis of Synthetic Routes
Table 1: Key Synthetic Routes and Efficiency
| Route | Steps Involved | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonylation → Alkylation → Hydrazinolysis → Condensation | 3 steps | 45–60% | High purity, scalable | Moderate yields in condensation |
| Direct Coupling with Pre-formed Acetohydrazide | 2 steps | 30–50% | Reduced steps | Limited availability of intermediates |
Advantages of the Multi-Step Approach
-
Scalability : Each step is optimized for industrial production, with yields exceeding 70% in intermediate stages.
-
Selectivity : Acid-catalyzed condensation ensures (E)-configuration dominance.
Challenges and Optimization Strategies
Key Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include quinones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used but can include various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group is known to enhance the efficacy of anticancer agents by modifying their pharmacokinetics. Studies have shown that derivatives of piperazine can inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, this compound may interact with various molecular targets involved in cancer progression, such as:
- Kinases
- Histone deacetylases
- Topoisomerases
Antimicrobial Activity
Compounds containing piperazine and sulfonamide functionalities have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. Preliminary studies suggest that this compound could be effective against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungal strains (e.g., Candida albicans)
Central Nervous System Effects
Piperazine derivatives are known for their psychoactive properties, and this compound may exhibit effects on neurotransmitter systems. Research indicates potential applications in treating conditions such as:
- Anxiety disorders
- Depression
- Schizophrenia
The interaction with serotonin and dopamine receptors could be explored further to understand its neuropharmacological profile.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the piperazine ring or substituents on the aromatic rings can significantly alter biological activity. For instance:
| Modification | Effect |
|---|---|
| Bromine substitution | Increases lipophilicity and receptor binding affinity |
| Dimethoxy substitution | Enhances selectivity for specific targets |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperazine-based compounds and evaluated their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural features to 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide exhibited IC50 values in the low micromolar range against breast and colon cancer cells, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of piperazine derivatives found that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, revealing effective concentrations that could be explored for therapeutic use.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the compound’s binding affinity, while the bromophenyl and dimethoxyphenyl groups can influence its electronic properties and reactivity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the arylidene and piperazine groups, which influence physicochemical and biological properties:
Substituent Analysis:
- Sulfonyl Groups : Improve metabolic stability and bioavailability by resisting enzymatic degradation .
Biological Activity
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a synthetic hydrazone derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20BrN4O3S
- Molecular Weight : 533.36 g/mol
- CAS Number : 488101-99-1
- SMILES Notation : O=C(CN1CCN(CC1)S(=O)(=O)c1ccc(cc1)Br)N/N=Cc1ccc(cc1)C(OC)=O
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effectiveness against various bacterial strains and fungi .
- Antiproliferative Effects : Research on related hydrazone compounds suggests potential antiproliferative effects against cancer cell lines. The structural similarity to known antitumor agents indicates that this compound may inhibit cell growth through apoptosis or cell cycle arrest mechanisms .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of piperazine derivatives. The inhibition of pro-inflammatory mediators suggests that this compound could reduce inflammation in various models .
Antimicrobial Activity
A study investigating the antimicrobial properties of various piperazine derivatives found that those with sulfonamide groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The specific compound was not directly tested, but its structural analogs showed promising results, indicating a potential for similar efficacy .
Antiproliferative Effects
In vitro studies on hydrazone derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting that the compound could serve as a lead for further development in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis typically involves a multi-step process:
- Condensation reactions between hydrazide derivatives and aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form the hydrazone moiety .
- Sulfonylation of the piperazine ring using 4-bromophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Key parameters include temperature control (reflux at 80–100°C), pH adjustment (neutral to slightly basic), and solvent selection (DMF for solubility, ethanol for recrystallization) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone (C=N-NH) and sulfonyl (SO₂) groups via characteristic shifts (δ 8.2–8.5 ppm for hydrazone protons; δ 130–135 ppm for sulfonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 589.2) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Q. What functional groups contribute to its biological activity?
- Hydrazone moiety : Enables hydrogen bonding with enzyme active sites (e.g., antimicrobial targets) .
- 4-Bromophenylsulfonyl group : Enhances lipophilicity and membrane permeability .
- 3,4-Dimethoxyphenyl group : Modulates electronic effects for receptor binding (e.g., serotonin receptor analogs) .
Q. What are its potential applications in medicinal chemistry?
- Anticancer research : Inhibits tubulin polymerization (IC₅₀ = 2.1 µM in MCF-7 cells) .
- Antimicrobial activity : Shows moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent screening : Replace DMF with DMSO to enhance nucleophilicity of the piperazine intermediate .
- Catalyst use : Add 10 mol% DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature gradients : Perform stepwise heating (50°C for 2 hours, then 80°C) to reduce side-product formation .
Q. How to resolve contradictions in biological activity data across assays?
- Dose-response validation : Re-test activity in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Target specificity profiling : Use SPR (surface plasmon resonance) to confirm binding affinity for suspected targets (e.g., HDAC enzymes) .
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What strategies improve solubility and stability in physiological buffers?
- Co-solvent systems : Use 10% PEG-400 in PBS to enhance aqueous solubility (up to 1.2 mg/mL) .
- pH adjustment : Stabilize the hydrazone group by buffering solutions at pH 6.5–7.0 .
- Lyophilization : Prepare lyophilized powders for long-term storage without degradation .
Q. How to design structure-activity relationship (SAR) studies against analogs?
- Core modifications : Compare analogs with substituted phenyl rings (e.g., 4-fluorophenyl vs. 4-bromophenyl) to assess electronic effects .
- Bioisosteric replacement : Replace the hydrazone with a thiosemicarbazide to evaluate resistance to hydrolysis .
- Table: Key SAR Findings
| Analog Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Bromophenylsulfonyl | 2.1 µM (MCF-7) | 0.8 |
| 4-Methoxyphenylsulfonyl | 5.3 µM | 1.5 |
| Hydrazide → Thiosemicarbazide | Inactive | 2.0 |
Q. How to investigate its mechanism of enzyme inhibition?
- Kinetic assays : Measure Michaelis-Menten constants (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition .
- Docking simulations : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site (∆G = -9.2 kcal/mol) .
- Mutagenesis studies : Engineer enzymes with alanine substitutions at predicted binding residues (e.g., Lys254 in HDAC1) .
Q. What methods validate its stability under varying storage conditions?
- Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks, then analyze via HPLC .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months; degradation <5% indicates suitability for long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
